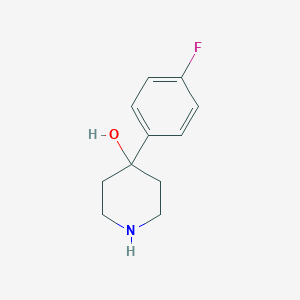

4-(4-Fluorophenyl)piperidin-4-ol

Description

The exact mass of the compound 4-(4-Fluorophenyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90449. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Fluorophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRXWPNHLIZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192132 | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3888-65-1 | |

| Record name | 4-(4-Fluorophenyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3888-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3888-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical agents. The following sections detail the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development in this area.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine involves a two-step process. The core of this strategy is the nucleophilic addition of a Grignard reagent to a protected piperidone derivative, followed by the removal of the protecting group.

The overall synthetic transformation is outlined below:

Figure 1: Overall synthetic workflow.

This approach utilizes the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen. This protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The protection of the nitrogen atom of 4-piperidone is the initial step to prevent side reactions during the subsequent Grignard addition.

Reaction Scheme:

Figure 2: N-Boc protection of 4-piperidone.

Detailed Protocol:

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or water), a base such as sodium hydroxide or triethylamine is added to neutralize the hydrochloride salt.

-

Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

| Parameter | Value | Reference |

| Yield | 90-95% | [1] |

| Appearance | White to off-white solid | |

| Purity | >98% |

Table 1: Quantitative data for the synthesis of N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This step involves the formation of the carbon-carbon bond between the piperidone ring and the fluorophenyl group via a Grignard reaction.

Reaction Scheme:

Figure 3: Grignard reaction with N-Boc-4-piperidone.

Detailed Protocol:

-

The Grignard reagent, 4-fluorophenylmagnesium bromide, is either prepared in situ from 1-bromo-4-fluorobenzene and magnesium turnings in an anhydrous ether solvent (such as tetrahydrofuran or diethyl ether) or used as a commercially available solution.

-

A solution of N-Boc-4-piperidone in an anhydrous ether solvent is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

The Grignard reagent is added dropwise to the cooled solution of N-Boc-4-piperidone.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Yield | 73% (analogous reaction) | [2] |

| Appearance | White solid | |

| Purity | >97% |

Table 2: Quantitative data for the synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine (Deprotection)

The final step is the removal of the Boc protecting group to yield the target compound.

Reaction Scheme:

Figure 4: N-Boc deprotection.

Detailed Protocol:

-

The N-Boc protected intermediate is dissolved in a suitable solvent such as dioxane or dichloromethane.

-

An excess of a strong acid, such as hydrochloric acid (typically a 4M solution in dioxane) or trifluoroacetic acid (TFA), is added to the solution.

-

The reaction is stirred at room temperature for a few hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the free amine is extracted with an organic solvent.

-

The organic layer is dried and concentrated to afford 4-(4-fluorophenyl)-4-hydroxypiperidine. The product can be further purified by recrystallization or chromatography if necessary.

| Parameter | Value | Reference |

| Yield | High (typically >90%) | |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| Melting Point | 138-142 °C (for chloro-analog) | [3] |

Table 3: Quantitative data for the synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.

Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 90-95% | 73-75 |

| tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₂FNO₃ | 295.35 | ~73% (analogous) | N/A |

| 4-(4-fluorophenyl)-4-hydroxypiperidine | C₁₁H₁₄FNO | 195.23 | >90% | ~138-142 (chloro-analog) |

Table 4: Summary of key compound data.

Conclusion

The synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving N-Boc protection, Grignard reaction, and subsequent deprotection offers a high-yielding and efficient route to this valuable pharmaceutical intermediate. The detailed protocols and data provided in this guide are intended to assist researchers and drug development professionals in their synthetic endeavors.

References

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]

A Technical Guide to 4-(4-fluorophenyl)piperidin-4-ol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological context of 4-(4-fluorophenyl)piperidin-4-ol. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the selective serotonin reuptake inhibitor (SSRI), paroxetine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 4-(4-fluorophenyl)piperidin-4-ol and its hydrochloride salt. It is important to note that while data for the hydrochloride salt is experimentally derived, some data for the free base are predicted due to limited availability in published literature.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(4-fluorophenyl)piperidin-4-ol | PubChem[1] |

| CAS Number | 3888-65-1 (hydrochloride salt) | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₄FNO | ChemicalBook[2] |

| Molecular Weight | 195.23 g/mol | ChemicalBook[2] |

| Appearance | White to off-white solid (predicted) | Inferred from chloro-analog[3] |

Table 2: Physicochemical Data

| Property | 4-(4-fluorophenyl)piperidin-4-ol | 4-(4-fluorophenyl)piperidin-4-ol HCl | Source |

| Melting Point | Not available | 116.4-117.6 °C | ChemicalBook[2] |

| Boiling Point | 313.4 ± 42.0 °C (Predicted) | Not available | ChemicalBook[2] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | Not available | ChemicalBook[2] |

| pKa | 14.06 ± 0.20 (Predicted) | Not available | ChemicalBook[2] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol (inferred from chloro-analog). Sparingly soluble in water (inferred from chloro-analog).[3] | Not available |

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the aromatic protons on the fluorophenyl ring, the piperidine ring protons, and the hydroxyl proton.

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the fluorophenyl and piperidine rings.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine amine, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The most common method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 4-fluorophenylmagnesium bromide, with an N-protected 4-piperidone derivative.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.

Example Experimental Protocol (Adapted from a similar synthesis)

The following is a representative protocol for a Grignard reaction to synthesize a 4-aryl-4-hydroxypiperidine, which can be adapted for 4-(4-fluorophenyl)piperidin-4-ol.

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for deprotection)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The resulting N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol) and treated with hydrochloric acid to remove the Boc protecting group.

-

Purification: The final product, 4-(4-fluorophenyl)piperidin-4-ol, can be purified by recrystallization from an appropriate solvent system.

Role in Drug Development and Signaling Pathways

4-(4-fluorophenyl)piperidin-4-ol is a crucial building block in the synthesis of the antidepressant drug paroxetine.[4] The biological activity of paroxetine is primarily due to its high affinity and selectivity for the serotonin transporter (SERT).[4][5]

Paroxetine's Mechanism of Action: Serotonin Reuptake Inhibition

The therapeutic effect of paroxetine is achieved by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5]

The following diagram illustrates the signaling pathway affected by paroxetine.

Safety and Handling

As a chemical intermediate, 4-(4-fluorophenyl)piperidin-4-ol should be handled with appropriate safety precautions in a laboratory setting.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-fluorophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable precursor for the synthesis of complex pharmaceutical molecules, most notably paroxetine. A thorough understanding of its chemical properties, synthesis, and the biological context of its derivatives is essential for researchers in this field. This guide provides a foundational overview to support further investigation and application of this important chemical entity.

References

Structure Elucidation of 4-(4-fluorophenyl)piperidin-4-ol: An In-depth Technical Guide

Disclaimer: Publicly available experimental data for the comprehensive structure elucidation of 4-(4-fluorophenyl)piperidin-4-ol is limited. This guide leverages detailed information from its close structural analog, 4-(4-chlorophenyl)piperidin-4-ol, to provide a thorough technical overview of the methodologies and expected results for the structural characterization of the target compound. The data presented for the chloro-analog serves as a robust proxy, with discussions on the anticipated variations for the fluoro-derivative.

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The precise determination of its three-dimensional structure and spectroscopic properties is paramount for understanding its chemical reactivity, guiding synthetic modifications, and elucidating its interactions with biological targets. This guide details the multi-technique approach required for the unambiguous structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the analogous 4-(4-chlorophenyl)piperidin-4-ol is provided below. These values are expected to be similar for 4-(4-fluorophenyl)piperidin-4-ol.

| Property | Value (for 4-(4-chlorophenyl)piperidin-4-ol) | Reference |

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | White to creamy-white crystalline powder | [2][3] |

| Melting Point | 137-140 °C | [3] |

| Water Solubility | Sparingly soluble | [2] |

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the complete characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (for 4-(4-fluorophenyl)piperidin-4-ol):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Variations from Chloro-analog |

| ~7.5 | Multiplet | 2H | Aromatic (ortho to F) | Aromatic signals will show coupling to ¹⁹F. |

| ~7.1 | Multiplet | 2H | Aromatic (meta to F) | Aromatic signals will show coupling to ¹⁹F. |

| ~3.0 | Multiplet | 4H | Piperidine (axial & equatorial at C2, C6) | Minimal change expected. |

| ~2.0 | Multiplet | 4H | Piperidine (axial & equatorial at C3, C5) | Minimal change expected. |

| ~1.8 | Singlet | 1H | Hydroxyl (-OH) | Minimal change expected. |

| ~1.7 | Singlet | 1H | Amine (-NH) | Minimal change expected. |

Expected ¹³C NMR Data (for 4-(4-fluorophenyl)piperidin-4-ol):

| Chemical Shift (δ) ppm | Assignment | Expected Variations from Chloro-analog |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) | The C-F carbon will be a doublet with a large coupling constant. |

| ~142 (d, ⁴JCF ≈ 3 Hz) | Aromatic (ipso-C) | Minimal change expected in chemical shift, but will show small coupling to ¹⁹F. |

| ~128 (d, ²JCF ≈ 8 Hz) | Aromatic (ortho to F) | Chemical shift will be influenced by the electronegative fluorine; will show coupling to ¹⁹F. |

| ~115 (d, ³JCF ≈ 21 Hz) | Aromatic (meta to F) | Chemical shift will be influenced by the electronegative fluorine; will show coupling to ¹⁹F. |

| ~70 | Piperidine (C4) | Minimal change expected. |

| ~45 | Piperidine (C2, C6) | Minimal change expected. |

| ~35 | Piperidine (C3, C5) | Minimal change expected. |

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 10-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a sufficient number of scans for adequate signal intensity.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (for 4-(4-fluorophenyl)piperidin-4-ol):

| m/z | Ion | Expected Observation |

| 196.1189 | [M+H]⁺ | The protonated molecular ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| 178.1083 | [M-H₂O+H]⁺ | Loss of a water molecule from the protonated molecular ion. |

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectroscopy Data (for 4-(4-fluorophenyl)piperidin-4-ol):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3300-3100 | Medium, Broad | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum (of the empty sample compartment or clean ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. For the analogous 4-(4-chlorophenyl)piperidin-4-ol, the crystal structure has been determined.[4][5]

Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][5] |

| Space Group | P2₁/c | [4] |

| a | 11.3706 (10) Å | [5] |

| b | 9.5204 (8) Å | [5] |

| c | 10.6164 (9) Å | [5] |

| β | 108.458 (8)° | [5] |

| V | 1090.13 (16) ų | [5] |

| Z | 4 | [5] |

Key Structural Features of 4-(4-chlorophenyl)piperidin-4-ol: [4][5]

-

The piperidine ring adopts a chair conformation.

-

The hydroxyl group and the N-H hydrogen atom are in axial positions.

-

The 4-chlorophenyl group occupies an equatorial position.

-

The molecules form a centrosymmetric tetramer in the crystal lattice through O-H···N and N-H···O hydrogen bonds.

It is highly probable that 4-(4-fluorophenyl)piperidin-4-ol will adopt a similar conformation and packing arrangement in the solid state.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate was used for the chloro-analog).[4]

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Cu Kα or Mo Kα).

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and thermal parameters.

-

-

Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the structure elucidation of 4-(4-fluorophenyl)piperidin-4-ol.

Experimental Workflow for Structure Elucidation.

Logical Relationship of Analytical Techniques.

Conclusion

The comprehensive structure elucidation of 4-(4-fluorophenyl)piperidin-4-ol necessitates a synergistic application of modern analytical techniques. While specific experimental data for this compound remains elusive in public databases, the detailed analysis of its chloro-analog provides a solid foundation for predicting its structural and spectroscopic characteristics. The methodologies outlined in this guide offer a clear pathway for researchers and scientists to perform a robust and unambiguous characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development. Experimental verification of the data for 4-(4-fluorophenyl)piperidin-4-ol is strongly recommended.

References

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-fluorophenyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-fluorophenyl)piperidin-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document leverages data from its close structural analogs, 4-(4-chlorophenyl)piperidin-4-ol and 4-phenylpiperidin-4-ol, to predict and interpret its spectral characteristics. This guide includes detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the synthesis and characterization of this and related compounds.

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized target molecules. This guide outlines the expected spectroscopic signatures and provides robust experimental methodologies for researchers.

Predicted Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the analogous compounds, 4-(4-chlorophenyl)piperidin-4-ol and 4-phenylpiperidin-4-ol. This data serves as a reference for predicting the spectral properties of 4-(4-fluorophenyl)piperidin-4-ol. The introduction of a fluorine atom is expected to induce characteristic shifts in the NMR spectra, particularly for the aromatic protons and carbons, and will be reflected in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-(4-chlorophenyl)piperidin-4-ol [1] | - | Data not fully available in search results. Aromatic protons are expected in the range of 7.2-7.5 ppm. Piperidine protons are expected between 1.5-3.5 ppm. |

| 4-phenylpiperidin-4-ol [2] | - | Aromatic protons typically appear around 7.2-7.6 ppm. The piperidine protons show complex multiplets in the 1.5-3.2 ppm range. The hydroxyl and amine protons are often broad and their position is solvent-dependent. |

Table 2: ¹³C NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-(4-chlorophenyl)piperidin-4-ol [1] | - | Data not fully available in search results. The carbon attached to the chlorine will have a characteristic shift. The quaternary carbon (C-4) and other piperidine carbons will appear in the aliphatic region. |

| 4-phenylpiperidin-4-ol [2] | - | Aromatic carbons are observed in the 125-150 ppm region. The quaternary carbon (C-4) is typically around 70 ppm, and the other piperidine carbons are found between 30-50 ppm. |

Prediction for 4-(4-fluorophenyl)piperidin-4-ol: In the ¹H NMR spectrum, the aromatic protons will likely appear as two doublets of doublets due to coupling with both the adjacent protons and the fluorine atom. In the ¹³C NMR spectrum, the aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data of Analogous Compounds

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 4-(4-chlorophenyl)piperidin-4-ol [1] | KBr Wafer | Characteristic peaks include O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹). |

| 4-phenylpiperidin-4-ol [2] | KBr Wafer | Shows a broad O-H and N-H stretching band around 3300 cm⁻¹, aromatic and aliphatic C-H stretching, and aromatic C=C stretching bands. |

Prediction for 4-(4-fluorophenyl)piperidin-4-ol: The IR spectrum is expected to be very similar to its analogs, with the addition of a strong C-F stretching band, typically observed in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Ionization Method | Key m/z values |

| 4-(4-chlorophenyl)piperidin-4-ol [1] | GC-MS (EI) | Molecular ion (M⁺) at m/z 211/213 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragments include loss of water and fragmentation of the piperidine ring.[1] |

| 4-phenylpiperidin-4-ol [2] | GC-MS (EI) | Molecular ion (M⁺) at m/z 177. Key fragments often correspond to the loss of water (m/z 159) and other fragmentation patterns of the piperidine and phenyl groups.[2] |

Prediction for 4-(4-fluorophenyl)piperidin-4-ol: The molecular ion (M⁺) is expected at m/z 195. Fragmentation would likely involve the loss of a water molecule to give a fragment at m/z 177, followed by further fragmentation of the piperidine ring and the fluorophenyl group.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of 4-(4-fluorophenyl)piperidin-4-ol. These should be adapted based on the specific instrumentation and sample properties.

Synthesis of 4-(4-fluorophenyl)piperidin-4-ol

A common synthetic route to analogous 4-aryl-4-hydroxypiperidines involves the Grignard reaction between a protected 4-piperidone and an appropriate arylmagnesium halide. For the synthesis of the title compound, this would involve the reaction of a suitable N-protected 4-piperidone with 4-fluorophenylmagnesium bromide, followed by deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (OH and NH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex spin systems of the piperidine ring and the fluorophenyl group.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

-

Use the solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample holder for ATR, or a pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is dissolved in a volatile solvent and injected into the GC.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wider range of compounds. The sample is dissolved in a suitable solvent and introduced via an LC system.

-

Direct Infusion: The sample solution is directly introduced into the ion source.

-

-

Ionization Techniques:

-

Electron Ionization (EI): A "hard" ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically produce a prominent molecular ion peak, useful for confirming the molecular weight.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

-

Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel piperidine derivative like 4-(4-fluorophenyl)piperidin-4-ol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of 4-(4-fluorophenyl)piperidin-4-ol. While direct experimental data is sparse, the provided data for analogous compounds, coupled with detailed experimental protocols, offers a solid foundation for researchers in the field. The successful synthesis and characterization of this and related molecules are critical for advancing drug discovery and development efforts. It is recommended that researchers performing these analyses for the first time consult with experienced spectroscopists to ensure data quality and accurate interpretation.

References

The Biological Activity of 4-(4-Fluorophenyl)piperidin-4-ol Derivatives: A Technical Guide

Abstract: The 4-(4-fluorophenyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent central nervous system (CNS) effects to significant antimicrobial and analgesic properties. This technical guide provides an in-depth exploration of these activities, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data from key studies into comparative tables, details critical experimental methodologies, and visualizes complex pathways and workflows to offer a comprehensive resource for advancing research and development of this versatile chemical class.

Introduction

The 4-arylpiperidin-4-ol framework is a well-established pharmacophore that has given rise to numerous important drugs.[1] A key example within this class is the 4-(4-fluorophenyl)piperidin-4-ol moiety. This structure is not only a crucial intermediate in the synthesis of various pharmaceuticals but is also closely related to the structure of potent neuroleptic drugs like haloperidol.[1][2] The strategic placement of the 4-fluorophenyl group and the 4-hydroxyl group on the piperidine ring creates a versatile precursor for developing complex molecules with targeted therapeutic effects.[1] Research into these derivatives has unveiled a wide spectrum of biological activities, establishing them as promising candidates for treating CNS disorders, pain, and infectious diseases.

Synthesis Strategies

The most common and industrially viable method for synthesizing the 4-(4-fluorophenyl)piperidin-4-ol core is the Grignard reaction.[1] This process typically involves the reaction of a Grignard reagent, prepared from a 4-fluoro-halobenzene, with an appropriately N-protected 4-piperidone derivative. Subsequent deprotection of the nitrogen atom yields the core scaffold, which can then be subjected to further derivatization to explore structure-activity relationships (SAR).

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-(4-fluorophenyl)piperidin-4-ol exhibit a wide array of biological effects, primarily targeting the central nervous system, but also showing efficacy against microbial pathogens and in pain modulation.

Central Nervous System (CNS) Activity

The most extensively studied application of this scaffold is in the field of neuroscience, where derivatives have been developed as potent modulators of key neurotransmitter systems.

-

Dopamine D2 and D4 Receptor Antagonism: Many derivatives function as potent antagonists of dopamine D2 and D4 receptors.[3][4] This activity is the foundation of their use as neuroleptic (antipsychotic) agents.[5] Some compounds exhibit profiles resembling atypical antipsychotics, which are characterized by a reduced liability for extrapyramidal side effects.[3][5] The antagonism of D4 receptors, in particular, has also been investigated as a potential therapeutic strategy for glioblastoma.[4]

-

Serotonin 5-HT2 Receptor Antagonism: Potent antagonism at serotonin 5-HT2 receptors is often observed alongside D2 receptor affinity.[3] This dual-receptor profile is a hallmark of many atypical antipsychotics and is believed to contribute to their improved side-effect profile.

-

Dopamine Transporter (DAT) Inhibition: High-affinity ligands for the dopamine transporter have been developed from this scaffold.[6] These compounds inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels. This mechanism is being explored for its potential in developing medications for cocaine addiction.[6]

-

Sigma-1 Receptor (S1R) Affinity: Certain difluorinated analogues of reduced haloperidol, which contain the core structure, show a high affinity for the Sigma-1 receptor (S1R) and have been found to facilitate the release of Brain-Derived Neurotrophic Factor (BDNF).[7]

Analgesic and Hypotensive Activity

Several N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a closely related analog, have been synthesized and evaluated for analgesic and hypotensive properties.[8][9][10] In preclinical animal models, such as the tail-flick test in rats, these compounds demonstrated significant analgesic activity, with pethidine often used as a reference drug.[8][9] Some derivatives also produced a reduction in blood pressure in normotensive rats.[9][10]

Antimicrobial Activity

The versatility of the piperidinol scaffold extends to infectious diseases.

-

Antibacterial and Antifungal: Pyrazole derivatives incorporating a 4-phenylpiperidin-4-ol moiety have shown promising in vitro antibacterial and antifungal activities.[11]

-

Anti-tuberculosis: A library of piperidinol analogs was screened for anti-tuberculosis activity, leading to the identification of compounds with good efficacy (MIC of 1.5 μg/mL for an initial hit).[2] This highlights a potential and less explored therapeutic avenue for these derivatives.

Quantitative Biological Data

The following tables summarize key quantitative data for various 4-(4-fluorophenyl)piperidin-4-ol derivatives and related analogs, categorized by their biological target.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

| Compound Class | Target Receptor | Assay Type | Value | Reference |

|---|---|---|---|---|

| Piperidinyl Indoles | Dopamine D2 | Binding Affinity | Potent | [3] |

| Piperidinyl Indoles | Serotonin 5-HT2 | Binding Affinity | Potent | [3] |

| 4-Benzylpiperidine Analog (16) | Dopamine D4 | pKi | 8.79 | [4] |

| 4-Benzylpiperidine Analog (16) | Dopamine D2 | pKi | < 5.44 | [4] |

| 4-Benzylpiperidine Analog (16) | Dopamine D3 | pKi | 6.54 |[4] |

Table 2: Dopamine Transporter (DAT) Inhibition

| Compound | Assay | IC50 (nM) | Reference |

|---|---|---|---|

| Enantiomer (+)-5 | [3H]WIN 35,428 Binding Inhibition | 0.46 | [6] |

| Enantiomer (-)-5 | [3H]WIN 35,428 Binding Inhibition | 56.7 | [6] |

| Enantiomer (+)-5 | [3H]Dopamine Uptake Inhibition | 4.05 | [6] |

| Enantiomer (-)-5 | [3H]Dopamine Uptake Inhibition | 38.0 |[6] |

Table 3: Antimicrobial Activity

| Compound Class | Organism | Activity | Value | Reference |

|---|---|---|---|---|

| Piperidinol Hit (1) | M. tuberculosis | MIC | 1.5 µg/mL | [2] |

| Pyrazole Derivative (CHP) | Various Bacteria | Antibacterial | Promising | [11] |

| Pyrazole Derivative (CHP) | Various Fungi | Antifungal | Promising |[11] |

Key Experimental Protocols

The biological evaluation of 4-(4-fluorophenyl)piperidin-4-ol derivatives involves a range of standardized in vitro and in vivo assays.

In Vitro Assays

-

Receptor Binding Assay: To determine the affinity of compounds for specific receptors (e.g., dopamine D2, D4), competitive binding studies are performed. This typically involves incubating cell membranes expressing the receptor of interest with a specific radioligand (e.g., [3H]spiperone for D2) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

-

Dopamine Uptake Assay: The ability of compounds to inhibit DAT is assessed using synaptosomes prepared from rat brain tissue (e.g., striatum). The synaptosomes are incubated with [3H]dopamine and different concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and the IC50 for uptake inhibition is calculated.[6]

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods. The compounds are serially diluted in multi-well plates containing a standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis or bacterial strains). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[2][12]

In Vivo Assays

-

Analgesic Activity (Tail-Flick Test): This test is used to measure the pain response in rodents.[8][9] A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is measured. An increase in this latency after administration of a test compound indicates an analgesic effect. The test is often performed at various time points after drug administration to determine the onset and duration of action.[8]

-

Neuroleptic Activity (Catalepsy): Catalepsy, a state of motor immobility, is a classic preclinical indicator of dopamine D2 receptor blockade and potential extrapyramidal side effects. It is often measured by placing the animal's forepaws on an elevated bar and timing how long it remains in that unnatural posture. Compounds that induce catalepsy are likely to have strong D2 antagonist properties.

Conclusion

The 4-(4-fluorophenyl)piperidin-4-ol scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their biological activities has demonstrated their profound impact on the central nervous system, particularly through the modulation of dopaminergic and serotonergic pathways, leading to potent neuroleptic and DAT-inhibiting agents. Furthermore, emerging evidence of their efficacy in analgesia and against microbial pathogens, including M. tuberculosis, opens exciting new avenues for therapeutic development. The continued exploration of the structure-activity relationships within this chemical class, aided by the robust experimental protocols outlined herein, holds considerable promise for the discovery of novel and improved treatments for a wide range of human diseases.

References

- 1. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 5. Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

In Vitro Mechanism of Action of 4-(4-fluorophenyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. While comprehensive in vitro data for this specific fluorinated analog is not extensively available in public literature, the 4-arylpiperidin-4-ol scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This guide synthesizes the available in vitro data for structurally related analogs to elucidate the probable mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol. The primary molecular targets for this class of compounds include the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subunit, sigma (σ) receptors, and dopamine D4 receptors.

Postulated In Vitro Pharmacological Profile

Based on the activity of its structural analogs, 4-(4-fluorophenyl)piperidin-4-ol is predicted to act as a ligand for several key central nervous system receptors. The core 4-arylpiperidin-4-ol structure confers affinity for the NR2B subunit of the NMDA receptor. Furthermore, derivatives of this scaffold have demonstrated significant binding to sigma-1 (σ₁) receptors and dopamine D4 receptors. Some analogs also exhibit affinity for serotonin 5-HT2A receptors.

Quantitative Analysis of Structurally Related Compounds

The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for compounds structurally related to 4-(4-fluorophenyl)piperidin-4-ol. This data provides a quantitative basis for predicting the potential targets of the title compound.

Table 1: NMDA Receptor Subunit NR2B Binding Affinity

| Compound/Analog | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| 4-(4-chlorophenyl)piperidin-4-ol | IC50 value reported (specifics not detailed) | Not Specified | Not Specified | [1] |

Table 2: Sigma-1 (σ₁) Receptor Binding Affinity

| Compound/Analog | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Spipethiane (contains benzylpiperidine) | 0.5 | Not Specified | Not Specified | [2] |

| 1-Benzyl-4-(4-fluorobenzoyl)piperidine | 2.5 | Not Specified | Not Specified | [2] |

| 1-Benzyl-4-(α-hydroxy-4-fluorophenyl)piperidine | 1.8 | Not Specified | Not Specified | [2] |

Table 3: Dopamine D4 Receptor Binding Affinity

| Compound/Analog | Ki (nM) | Radioligand | Cell Line | Reference |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (14a) | 0.3 | [3H]N-methylspiperone | HEK293 cells expressing hD4 | [3] |

| Piperidine-based D4 antagonist (8) | pKi = 8.71 | Not Specified | HEK293 cells expressing hD4 | [4] |

Table 4: Serotonin 5-HT2A Receptor Binding Affinity

| Compound/Analog | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivative (14) | 5-HT2A affinity noted | Not Specified | Not Specified | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the replication and validation of pharmacological findings. Below are representative protocols for assays relevant to the predicted targets of 4-(4-fluorophenyl)piperidin-4-ol.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to sigma-1 receptors.[6][7]

-

Tissue Preparation: Guinea pig liver membranes are often used due to the high expression of sigma-1 receptors.[6] The tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Components:

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[6]

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol, prepared in a range of concentrations.

-

Non-specific Binding Control: Haloperidol or another high-affinity sigma ligand at a high concentration (e.g., 10 µM) is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated in a final volume, typically in 96-well plates. Incubation is carried out at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[8]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol is based on methods for assessing compound affinity at human dopamine D4 receptors expressed in a recombinant cell line.[9]

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine D4 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Components:

-

Radioligand: [³H]-N-methylspiperone.[9]

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol at various concentrations.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist, such as haloperidol or clozapine.

-

-

Incubation: The assay is typically performed in a 96-well plate format in a suitable binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4).[9] Components are incubated for a set time (e.g., 2 hours) at room temperature.[9]

-

Termination and Filtration: The reaction is stopped by vacuum filtration onto polyethyleneimine (PEI)-soaked filters, followed by washing with cold buffer.

-

Quantification: Radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: IC50 and Ki values are determined as described for the sigma-1 receptor binding assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by 4-(4-fluorophenyl)piperidin-4-ol and a typical experimental workflow.

Postulated signaling pathways of 4-(4-fluorophenyl)piperidin-4-ol.

Workflow for a typical radioligand binding assay.

Conclusion

While direct in vitro experimental data for 4-(4-fluorophenyl)piperidin-4-ol is limited, the analysis of its core structure and the pharmacological profiles of its close analogs strongly suggest that it is likely to interact with NMDA (NR2B), sigma-1, and dopamine D4 receptors. The provided quantitative data for related compounds serves as a valuable reference for predicting its potency at these targets. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers aiming to further characterize the in vitro mechanism of action of this and similar compounds. Further investigation through direct binding and functional assays is necessary to definitively establish the pharmacological profile of 4-(4-fluorophenyl)piperidin-4-ol.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 5. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 9. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-fluorophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. This chemical scaffold serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents, suggesting its potential for therapeutic applications. While direct and extensive research on 4-(4-fluorophenyl)piperidin-4-ol is limited, analysis of its structural analogs and derivatives points towards several key therapeutic targets within the central nervous system. This technical guide consolidates the available data on these potential targets, providing insights into the compound's pharmacological profile, relevant experimental protocols for its characterization, and the associated signaling pathways. The primary putative targets identified through examination of structurally related compounds include the N-methyl-D-aspartate (NMDA) receptor (specifically the NR2B subunit), the sigma-1 receptor, and the dopamine D2 receptor. Additionally, the potential for interaction with the hERG potassium channel, a critical consideration for cardiac safety, is also discussed.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally similar compounds, 4-(4-fluorophenyl)piperidin-4-ol is predicted to interact with the following therapeutic targets:

-

NMDA Receptor (NR2B Subunit): The 4-arylpiperidin-4-ol scaffold is a known pharmacophore for antagonists of the NR2B subunit of the NMDA receptor. A derivative of 4-(4-fluorophenyl)piperidin-4-ol, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, has been identified as a potent and selective NR2B antagonist.[1] This strongly suggests that the parent compound, 4-(4-fluorophenyl)piperidin-4-ol, is likely to exhibit affinity for this receptor. Antagonism of the NR2B subunit is a therapeutic strategy being explored for various neurological and psychiatric disorders, including depression, neuropathic pain, and stroke.

-

Sigma-1 (σ1) Receptor: The 4-arylpiperidin-4-ol core structure is a common feature in ligands targeting the sigma-1 receptor.[2] This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[3][4] Sigma-1 receptor ligands are being investigated for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.

-

Dopamine D2 Receptor: Many antipsychotic drugs that target the dopamine D2 receptor are derived from or contain the 4-arylpiperidine scaffold. For instance, the active metabolite of the well-known antipsychotic haloperidol is a 4-arylpiperidin-4-ol derivative. While direct evidence for 4-(4-fluorophenyl)piperidin-4-ol is lacking, its structural similarity to these compounds suggests a potential interaction with the D2 receptor.[5][6]

-

hERG Potassium Channel: A crucial aspect of drug development is the assessment of cardiovascular safety, with a particular focus on the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias. Piperidine-containing compounds are a structural class that has been associated with hERG channel blockade. Therefore, it is imperative to evaluate the activity of 4-(4-fluorophenyl)piperidin-4-ol at this channel to assess its cardiac safety profile.

Quantitative Data for Structurally Related Compounds

| Target | Compound | Assay Type | Value | Reference |

| NMDA Receptor (NR2B) | (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol | Radioligand Binding ([³H]CP-101,606) | High Affinity | [1] |

| Sigma-1 Receptor | Various 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines | Radioligand Binding | High Affinity and Selectivity | [2] |

| Dopamine D2 Receptor | Haloperidol Metabolite (a 4-arylpiperidin-4-ol) | Implied from parent drug activity | Antagonist Activity | [5] |

| hERG Channel | Various piperidine-containing compounds | Electrophysiology (Patch Clamp) | Variable (potential for inhibition) | N/A |

Experimental Protocols

To facilitate the investigation of 4-(4-fluorophenyl)piperidin-4-ol, this section provides detailed methodologies for key experiments to characterize its interaction with the potential therapeutic targets.

Radioligand Binding Assays

This protocol is adapted from standard procedures for determining the affinity of a test compound for the NR2B subunit of the NMDA receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing recombinant human NMDA receptors with the NR1 and NR2B subunits.

-

Radioligand: [³H]Ifenprodil or [³H]Ro 25-6981 (specific for the NR2B subunit).

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 µM Ifenprodil).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Manifold .

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is designed to measure the affinity of the test compound for the sigma-1 receptor.

Materials:

-

Membrane Preparation: Membranes from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) or cells expressing recombinant human sigma-1 receptors.

-

Radioligand: --INVALID-LINK---Pentazocine.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled sigma-1 ligand (e.g., 10 µM Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Manifold .

Procedure:

-

Follow the same general procedure as described for the NMDA receptor binding assay (Section 3.1.1).

-

Use --INVALID-LINK---Pentazocine as the radioligand and Haloperidol for determining non-specific binding.

-

Incubate and filter as described previously.

-

Calculate the IC50 and Ki values for the test compound.

This protocol outlines the method for assessing the binding affinity of the test compound to the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Membranes from a cell line expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Manifold .

Procedure:

-

Follow the same general procedure as described in Section 3.1.1.

-

Use [³H]Spiperone or [³H]Raclopride as the radioligand and a suitable antagonist for non-specific binding.

-

Incubate, filter, and quantify radioactivity.

-

Determine the IC50 and Ki values for the test compound.

Functional Assays

This functional assay measures the ability of a test compound to modulate G-protein activation downstream of the D2 receptor.

Materials:

-

Membrane Preparation: From cells expressing human dopamine D2 receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol.

-

Known D2 Agonist (e.g., Quinpirole) and Antagonist (e.g., Haloperidol).

-

Scintillation Counter and Glass Fiber Filters .

Procedure:

-

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

-

Add the test compound (for agonist mode) or the test compound in the presence of a fixed concentration of a D2 agonist (for antagonist mode).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 and calculate the Kb using the Cheng-Prusoff or Schild analysis.

This cell-based assay measures the inhibition of adenylyl cyclase activity, a downstream effect of D2 receptor activation.[7]

Materials:

-

Cell Line: A stable cell line co-expressing the human dopamine D2 receptor and a CREB (cAMP response element-binding protein) reporter construct (e.g., luciferase).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol.

-

Luciferase Assay Reagent and a Luminometer .

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and subsequent luciferase expression.

-

Incubate for a specified period (e.g., 4-6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the IC50 value for the test compound's ability to inhibit the forskolin-induced luciferase expression.

hERG Potassium Channel Assay

This is the gold-standard method for assessing the inhibitory potential of a compound on the hERG channel.

Materials:

-

Cell Line: A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).

-

Patch-Clamp Rig: Including an amplifier, micromanipulators, and data acquisition system.

-

Pipettes and Electrodes.

-

Extracellular and Intracellular Solutions.

-

Test Compound: 4-(4-fluorophenyl)piperidin-4-ol.

-

Known hERG Blocker (e.g., Cisapride or Dofetilide) as a positive control.

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a specific voltage-clamp protocol to elicit hERG tail currents.

-

Record baseline currents in the absence of the test compound.

-

Perfuse the cell with the test compound at various concentrations and record the corresponding currents.

-

Measure the reduction in the hERG tail current amplitude at each concentration.

-

Determine the IC50 value for the inhibition of the hERG current.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways associated with the potential therapeutic targets of 4-(4-fluorophenyl)piperidin-4-ol.

References

- 1. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Piperidinol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs and serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and synthesis of novel piperidinol analogs, with a focus on their diverse biological activities. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and experimental workflows to support researchers in this dynamic field.

Introduction to Piperidinol Analogs in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological macromolecules. The introduction of a hydroxyl group to form the piperidinol core further enhances its drug-like properties by providing a key hydrogen bonding moiety.

The therapeutic potential of piperidinol analogs spans a broad spectrum of diseases. Researchers have successfully developed analogs with potent activities, including:

-

Antimicrobial Agents: Targeting bacterial and fungal pathogens.

-

Analgesics: Modulating the perception of pain, often through interaction with opioid receptors.

-

Anticancer Therapeutics: Exhibiting cytotoxicity against various cancer cell lines.

-

Enzyme Inhibitors: Specifically targeting enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

This guide will delve into the synthetic strategies employed to create libraries of these diverse analogs and explore the structure-activity relationships (SAR) that govern their biological effects.

Synthesis of Novel Piperidinol Analogs

The synthesis of piperidinol analogs can be broadly categorized into two main approaches: racemic and chiral synthesis. The choice of method depends on the specific requirements of the research, with chiral synthesis being crucial for studying stereospecific interactions with biological targets.

General Synthetic Approach: Epoxide Ring-Opening